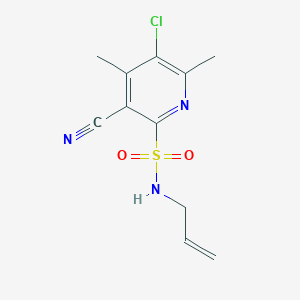![molecular formula C21H25N3O3S B11539207 1-[(4-methylphenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide](/img/structure/B11539207.png)
1-[(4-methylphenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLBENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C28H33NO8S3 and a molecular weight of 607.76 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a phenylethylidene group and a methylbenzenesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-METHYLBENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves multiple steps. The primary synthetic route includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with phenylethylidene hydrazine to yield the final product . Industrial production methods often involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-METHYLBENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(4-METHYLBENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can alter the permeability of cell membranes, affecting cellular processes and leading to the inhibition of microbial growth. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-(4-METHYLBENZENESULFONYL)-N’-[(1E)-1-PHENYLETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can be compared with similar compounds such as:
1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE: This compound lacks the phenylethylidene group, which may result in different chemical and biological properties.
4-METHYLBENZENESULFONYL CHLORIDE: This is a simpler compound used as a starting material in the synthesis of more complex derivatives.
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[(E)-1-phenylethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-16-8-10-20(11-9-16)28(26,27)24-14-12-19(13-15-24)21(25)23-22-17(2)18-6-4-3-5-7-18/h3-11,19H,12-15H2,1-2H3,(H,23,25)/b22-17+ |
InChI Key |
FHFBEPGSAJQVFA-OQKWZONESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539130.png)
![3-{[(2-chlorophenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11539140.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11539142.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11539144.png)
![Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11539154.png)

![Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)-](/img/structure/B11539164.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B11539169.png)

![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11539184.png)
![4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539197.png)
![4-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11539206.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539210.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11539221.png)
